![molecular formula C16H19N3O5 B2520044 6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923234-63-3](/img/structure/B2520044.png)

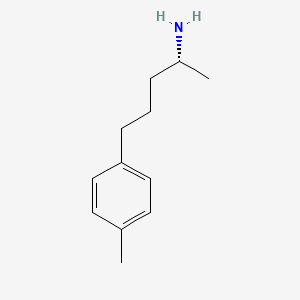

6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione" is a complex molecule that falls within the category of pyrrolopyrimidine diones. These compounds are of interest due to their potential pharmacological properties and their structural complexity which allows for a variety of chemical reactions and modifications.

Synthesis Analysis

The synthesis of pyrrolopyrimidine diones can be achieved through various methods. For instance, the regioselective synthesis of pyrimidine annelated heterocycles, as described in the second paper, involves the treatment of 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil with different reagents to yield various heterocyclic compounds . Although the specific compound is not mentioned, the methods described could potentially be adapted for its synthesis by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidine diones is characterized by the presence of a pyrimidine ring fused to a pyrrolo ring. The compound also contains a dimethoxyethyl group and a hydroxyphenyl group, which may influence its reactivity and stability. The first paper discusses the study of tautomeric forms of related compounds using semi-empirical AM1 quantum-chemical calculations, which could provide insights into the tautomeric equilibria and stability of the compound .

Chemical Reactions Analysis

Pyrrolopyrimidine diones can undergo various chemical reactions. The third paper describes acylations of pyrrolopyrimidine diones leading to the formation of 7-acyl derivatives, as well as the sensitivity of certain derivatives towards nucleophiles, resulting in the displacement of functional groups . These reactions highlight the reactivity of the pyrrolopyrimidine dione core and suggest possible pathways for further chemical modifications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidine diones are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and acidity (pKa). The first paper provides a method to predict pKa values using quantum-chemical calculations, which could be applied to the compound to estimate its basicity . The third paper provides experimental pKa determinations for newly synthesized compounds, which could serve as a reference for the acidity of similar compounds .

Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

- The synthesis of pyrrolo[3,4-d]pyrimidine derivatives involves various chemical reactions, including domino condensation, annulation, and allylic hydroxylation, showcasing the versatility of these compounds in organic synthesis (Maity & Pramanik, 2013).

- Studies on the electrochemical oxidation of related compounds, such as 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione, have provided insights into their electrochemical properties and potential applications in electrochemical sensors or devices (Dryhurst, 1976).

Photoluminescent Materials

- Pyrrolo[3,4-d]pyrimidine derivatives are used in the synthesis of photoluminescent conjugated polymers, which have applications in electronic devices due to their strong photoluminescence and good solubility (Beyerlein & Tieke, 2000).

Drug Discovery and Pharmaceutical Research

- Pyrimidine-based bis-uracil derivatives, including those related to pyrrolo[3,4-d]pyrimidines, have been explored for their antimicrobial properties, photoluminescence, and molecular docking capabilities, indicating potential applications in drug discovery and development (Mohan et al., 2020).

Organic Electronics

- The development of alcohol-soluble n-type conjugated polyelectrolytes based on pyrrolo[3,4-c]pyrrole-1,4-dione units for use as electron transport layers in polymer solar cells demonstrates the utility of pyrrolo[3,4-d]pyrimidine derivatives in the field of organic electronics. These materials contribute to improved power conversion efficiency due to their high electron mobility and conductivity (Hu et al., 2015).

Propriétés

IUPAC Name |

6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-23-12(24-2)8-19-7-11-13(15(19)21)14(18-16(22)17-11)9-3-5-10(20)6-4-9/h3-6,12,14,20H,7-8H2,1-2H3,(H2,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXWJBMOARXQTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2519961.png)

![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2519964.png)

![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4-dimethoxybenzamide](/img/structure/B2519966.png)

![1-({1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-3-methylpiperidine](/img/structure/B2519967.png)

![N-{2-(4-butanoylpiperazinyl)-1-[(4-methylphenyl)sulfonyl]-2-oxoethyl}benzamide](/img/structure/B2519971.png)

![2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile](/img/structure/B2519972.png)

![2-[(3-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2519974.png)

![7-(furan-2-ylmethyl)-1,3-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2519981.png)

![8-hydrazinyl-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2519982.png)